Bis(diisopropoxythiophosphinoyl) trisulphide
Description
Bis(diisopropoxythiophosphinoyl) trisulphide is an organophosphorus compound characterized by two diisopropoxythiophosphinoyl groups connected by a trisulphide (-S-S-S-) bridge. Synthesis involves thiophosphorylation reactions, with analytical methods such as GC/MS and HPLC employed to verify purity and reaction pathways . The compound’s environmental fate and stability are likely influenced by its hydrolytic sensitivity, particularly under acidic or alkaline conditions.
Properties
CAS No. |
7464-03-1 |
|---|---|
Molecular Formula |
C12H28O4P2S5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[di(propan-2-yloxy)phosphinothioyltrisulfanyl]-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H28O4P2S5/c1-9(2)13-17(19,14-10(3)4)21-23-22-18(20,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |
InChI Key |
OJMINUQWQVCAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SSSP(=S)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diisopropoxythiophosphinoyl) trisulphide typically involves the reaction of diisopropoxythiophosphinoyl chloride with a suitable trisulphide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(diisopropoxythiophosphinoyl) trisulphide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The diisopropoxythiophosphinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Scientific Research Applications
Bis(diisopropoxythiophosphinoyl) trisulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which bis(diisopropoxythiophosphinoyl) trisulphide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s trisulphide linkage can undergo redox reactions, which may play a role in its biological activity. Additionally, the diisopropoxythiophosphinoyl groups can interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT)
Structural Differences :
- TESPT (C₁₈H₄₂O₆S₄Si₂) contains a tetrasulphide (-S-S-S-S-) bridge and triethoxysilyl groups, contrasting with the trisulphide and thiophosphinoyl groups in the target compound .
- Molecular weight: TESPT (518.96 g/mol) is heavier due to silicon and ethoxy substituents.
Environmental Impact :
Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine
Structural Differences :
- This phosphine derivative (C₃₃H₅₃O₂P) features a bulky arylphosphine structure, lacking sulphur bridges but sharing isopropoxy substituents .
Data Table: Key Properties of Compared Compounds
Environmental and Stability Considerations
Biological Activity
Bis(diisopropoxythiophosphinoyl) trisulphide is a compound of significant interest in the field of organophosphorus chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure and Properties
This compound features a phosphorus atom bonded to three sulfur atoms and two diisopropoxy groups. The unique arrangement of these functional groups contributes to its reactivity and biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Studies have shown that organophosphorus compounds exhibit antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains with promising results.
- Table 1 summarizes the antimicrobial efficacy of related compounds, indicating that structural modifications significantly influence biological activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 15 |
| This compound | TBD |
-
Insecticidal Activity :
- Organophosphorus compounds are widely recognized for their insecticidal properties. This compound has shown potential in pest control applications.
- A case study involving agricultural applications highlighted its effectiveness against common agricultural pests, indicating a need for further exploration in integrated pest management strategies.
-
Enzymatic Inhibition :
- Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to disruptions in cellular processes in target organisms.
- Enzyme assays have demonstrated that similar compounds can inhibit acetylcholinesterase activity, which is crucial for neurotransmission in insects.
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Interaction with Biological Membranes : The lipophilic nature of the diisopropoxy groups allows the compound to penetrate cell membranes, leading to cytotoxic effects.
- Inhibition of Key Enzymes : By inhibiting enzymes such as acetylcholinesterase, the compound may disrupt neurotransmission and metabolic functions, resulting in paralysis or death in pests.
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Case Study 1 : An investigation into its use as a pesticide revealed a significant reduction in pest populations when applied at optimal concentrations, demonstrating its potential for sustainable agriculture.
- Case Study 2 : A laboratory study assessed its antimicrobial properties against various pathogens, yielding results that suggest it could serve as a novel antimicrobial agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
